8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine
Description
8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine is a halogenated heterocyclic compound characterized by a fused triazole-pyrimidine core. Its synthesis involves bromine-mediated oxidative cyclization of aldehyde-derived hydrazones, as demonstrated by Tang et al. . The presence of bromine and chlorine substituents at the C-8 and C-5 positions, respectively, confers structural stability, distinguishing it from unsubstituted analogues prone to Dimroth rearrangement . This compound serves as a versatile intermediate for further functionalization via cross-coupling reactions (e.g., Kumada and Buchwald–Hartwig amination) .
Properties
Molecular Formula |
C5H2BrClN4 |
|---|---|
Molecular Weight |
233.45 g/mol |
IUPAC Name |
8-bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine |
InChI |
InChI=1S/C5H2BrClN4/c6-3-1-8-5(7)11-2-9-10-4(3)11/h1-2H |
InChI Key |
OGNYGANULBMANA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NN=CN2C(=N1)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Alternative Method: Hypervalent Iodine (IBD)-Mediated Cyclization
A complementary route employs iodobenzene diacetate (IBD) for oxidative cyclization, offering milder conditions:
Key Steps
-
Hydrazone Formation : As above (Step 2).
-
IBD Cyclization : Hydrazone 4 reacts with IBD in DCM at room temperature, followed by reflux in ethanol, yielding triazolo[4,3-c]pyrimidines (5 ) in 71–87% yield (Table 2) .
| Entry | Aldehyde R | Product 6 | Yield (%) |
|---|---|---|---|
| 1 | H | 6a | 84 |
| 2 | 2-ClC₆H₄ | 6e | 87 |
| 3 | 4-(MeO)C₆H₄ | 6n | 71 |
Critical Factors in Synthesis
-
Substrate Scope : Aromatic aldehydes (e.g., benzaldehyde, 2-chlorobenzaldehyde) yield higher hydrazone and cyclization efficiencies compared to aliphatic aldehydes .
-
Stability : The 5-chloro and 8-bromo substituents enhance stability, enabling isolation without rearrangement .
-
Functionalization : The bromine at C-8 and chlorine at C-5 allow further modifications via nucleophilic substitution or cross-coupling reactions .
Structural Characterization
Applications and Derivatives
-
Intermediates : The compound serves as a precursor for herbicides, kinase inhibitors, and other bioactive molecules via palladium-catalyzed cross-couplings (e.g., Kumada, Buchwald–Hartwig) .
-
Nucleophilic Substitution : The 7-chloro analogs undergo substitution at C-7, enabling diverse functionalization .
Comparative Analysis of Methods
| Method | Reagent | Yield Range | Conditions |
|---|---|---|---|
| Bromine Cyclization | Br₂ | 71–87% | DCM, rt → reflux EtOH |
| IBD-Mediated | IBD | 71–87% | DCM, rt → reflux EtOH |
| Dimroth Rearrangement | Base/Acid | N/A | Optional stabilization |
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: Utilizes reagents like iodobenzene diacetate.
Substitution: Involves nucleophilic substitution reactions where halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Iodobenzene diacetate in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which exhibit diverse biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound fits into the active site of CDK2 through hydrogen bonding interactions, disrupting the enzyme’s function .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Stability and Reactivity
Halogenation Patterns :
- 8-Bromo-5-chloro Derivative : The bromine and chlorine substituents stabilize the [4,3-c] isomer, preventing spontaneous rearrangement under ambient conditions .
- C-5 Unsubstituted Analogues : These undergo rapid Dimroth rearrangement to form [1,5-c] isomers, limiting their isolation .
- 5-Methylthio Derivative (CAS 54230-90-9) : Substitution with a methylthio group at C-5 (similarity score 0.79 to the target compound) enhances lipophilicity but reduces electrophilicity compared to halogenated analogues .
- Thieno-Fused Derivatives: 5-Chlorothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine: The thieno ring fusion increases π-conjugation, influencing electronic properties and bioavailability. This derivative is a key intermediate in anticonvulsant drug candidates .
Anticonvulsant Activity:
- 5-Alkoxythieno[2,3-e] Derivatives: Substituted phenols at C-5 exhibit potent anticonvulsant activity. For example, compound 5o (5-[3-(trifluoromethyl)phenoxy]thieno[2,3-e]triazolo[4,3-c]pyrimidine) shows ED50 values of 11.5 mg/kg (MES) and 58.9 mg/kg (scPTZ), outperforming carbamazepine .
Antiviral Activity:
- thieno) in target engagement .
Computational Insights
DFT studies on related heterocycles (e.g., pyrido[3,2-e]triazolo[4,3-c]pyrimidines) reveal that electron-withdrawing substituents (e.g., -NO2) lower HOMO-LUMO gaps, enhancing reactivity. Such findings suggest that the bromine and chlorine groups in the target compound may similarly modulate electronic properties .
Data Tables
Table 2: Substituent Effects on Stability and Reactivity
| Compound | C-5 Substituent | Stability to Dimroth Rearrangement | Key Reactivity |
|---|---|---|---|
| 8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine | Cl | Stable | Cross-coupling reactions |
| C-5 Unsubstituted [4,3-c] Analogues | H | Unstable | Rearrangement dominant |
| 5-Methylthio Derivative | SCH3 | Moderate stability | Electrophilic substitution |
Biological Activity
8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a triazole ring fused with a pyrimidine structure, this compound features bromine and chlorine substituents at the 8 and 5 positions, respectively. Its molecular formula is C6H4BrClN4. Recent studies indicate that this compound exhibits significant antimicrobial and anticancer properties.
Antimicrobial Activity
Research has demonstrated that 8-bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine possesses notable antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting their growth. The presence of halogen substituents is believed to enhance its reactivity and biological efficacy, potentially allowing it to disrupt microbial cell function.
Anticancer Properties
Similar compounds have been recognized for their anticancer effects. Preliminary studies suggest that 8-bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine may exhibit cytotoxic effects against cancer cell lines. For instance, docking studies indicate potential interactions with enzymes or receptors involved in cancer progression. These findings align with research on structurally related compounds that have demonstrated significant anticancer activity.
The mechanism through which 8-bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interfere with critical cellular processes such as DNA replication or repair mechanisms in cancer cells. Further investigations are required to clarify these interactions and their implications for therapeutic applications.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 8-Bromo-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine | Similar triazole-pyrimidine core | Different halogen positioning |
| 5-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine | Lacks bromination at the 8-position | Potentially different biological activity |
| 8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine | Contains a methylthio group at the 5-position | May exhibit distinct pharmacological properties |
This table highlights the unique halogen substitutions in 8-bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine that may influence its reactivity and biological activity compared to its analogs.
Case Studies
Several studies have focused on the synthesis and biological evaluation of compounds related to 8-bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine:
- Synthesis and Evaluation : A study synthesized a series of triazole derivatives and evaluated their antimicrobial and anticancer activities. The results indicated that certain derivatives exhibited enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics .
- Mechanistic Insights : Another investigation explored the mechanism of action of triazole derivatives on cancer cells. It was found that some compounds induced apoptosis through DNA damage and cell cycle arrest .
Q & A
Q. What are the established synthetic routes for 8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine?
The compound is synthesized via cyclization of halogenated pyrimidine precursors. A common method involves reacting 3-amino-5-chloro-2-bromopyrimidine with methyl isocyanate under reflux conditions in anhydrous chloroform, catalyzed by triethylamine. The intermediate undergoes intramolecular cyclization to form the triazolo[4,3-c]pyrimidine core . Key parameters include maintaining inert gas (N₂/Ar) to prevent oxidation and controlling reaction time (typically 5–8 hours) to optimize yield (reported ~60–70%).
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., Br at C8, Cl at C5) via characteristic deshielding patterns.
- HPLC : Purity assessment (>98% by reverse-phase C18 column, acetonitrile/water mobile phase).
- Mass Spectrometry : ESI-MS confirms molecular weight (MW: 232.47 g/mol) with [M+H]⁺ peak at m/z 233.47 .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C-Br bond length ~1.89 Å) .
Q. How should stock solutions of this compound be prepared for biological assays?
Use DMSO as the primary solvent due to limited aqueous solubility. A standard protocol includes:
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of 8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine?
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and energetics of cyclization steps. For example, reaction path searches identify optimal temperatures (80–100°C) and solvent polarity (ε = 4–8) to stabilize intermediates. Machine learning models trained on similar triazolopyrimidines can prioritize reagent combinations (e.g., methyl isocyanate vs. carbodiimides) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Discrepant NMR shifts : Cross-validate with 2D techniques (COSY, HSQC) to distinguish coupling artifacts from stereochemical effects.
- X-ray vs. HPLC purity mismatches : Perform thermal gravimetric analysis (TGA) to detect residual solvents or amorphous impurities .
- Mass spectrometry adducts : Use high-resolution MS (HRMS) to differentiate [M+Na]⁺ from degradation products.
Q. How do halogen substituents influence the compound’s biological interactions?
- Bromine (C8) : Enhances electrophilicity for covalent binding to cysteine residues (e.g., kinase inhibition).
- Chlorine (C5) : Increases lipophilicity (logP ~2.1), improving membrane permeability (measured via PAMPA assay). Structure-activity relationship (SAR) studies suggest replacing Cl with methoxy reduces potency by 5-fold in kinase inhibition assays .
Q. What are the degradation pathways of this compound under physiological conditions?
Accelerated stability studies (40°C/75% RH for 4 weeks) reveal:
- Hydrolysis : Dominant pathway at pH >7, forming 5-chloro-triazolo[4,3-c]pyrimidine (confirmed by LC-MS).
- Photodegradation : UV exposure (254 nm) cleaves the C-Br bond, yielding des-bromo derivatives. Stabilization strategies include lyophilization and light-protected storage .
Methodological Notes
- Avoiding Artifacts : Use deuterated DMSO for NMR to prevent solvent peaks from obscuring aromatic protons.
- Synthesis Scale-Up : Pilot-scale reactions (>1 g) require slow addition of reagents to manage exothermic cyclization .
- Ethical Compliance : Adhere to institutional guidelines for biological testing; this compound is not FDA-approved .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
